3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate
Overview
Description
[2,5,7,8-TETRAMETHYL-2-(4,8,12-TRIMETHYLTRIDECYL)-3,4-DIHYDRO-1-BENZOPYRAN-6-YL]OXYPHOSPHONIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is part of a class of molecules that exhibit significant biological and chemical activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,5,7,8-TETRAMETHYL-2-(4,8,12-TRIMETHYLTRIDECYL)-3,4-DIHYDRO-1-BENZOPYRAN-6-YL]OXYPHOSPHONIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the benzopyran ring: This step involves cyclization reactions under controlled conditions.
Introduction of the phosphonic acid group: This is achieved through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.
Addition of the alkyl side chains: This step involves alkylation reactions using alkyl halides in the presence of strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphonic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Antioxidant Activity: Exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and aging.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases related to oxidative stress and inflammation.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Polymer Production: Utilized in the synthesis of specialized polymers with unique mechanical and chemical properties.
Agriculture: Investigated for its potential use in developing agrochemicals that enhance crop protection and yield.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative pathways. The phosphonic acid group plays a crucial role in binding to these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
α-Tocopherol Acetate: Known for its antioxidant properties, similar to [2,5,7,8-TETRAMETHYL-2-(4,8,12-TRIMETHYLTRIDECYL)-3,4-DIHYDRO-1-BENZOPYRAN-6-YL]OXYPHOSPHONIC ACID.
Trolox: A water-soluble analog of vitamin E, also exhibiting antioxidant activity.
Uniqueness
What sets [2,5,7,8-TETRAMETHYL-2-(4,8,12-TRIMETHYLTRIDECYL)-3,4-DIHYDRO-1-BENZOPYRAN-6-YL]OXYPHOSPHONIC ACID apart is its unique combination of a benzopyran ring with a phosphonic acid group, providing enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust antioxidant activity and specific molecular interactions.
Properties
IUPAC Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51O5P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29/h20-22H,9-19H2,1-8H3,(H2,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIUXBHZFNHITF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945798 | |
Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-88-1 | |
Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl dihydrogen phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2312-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Tocopherol phosphate, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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